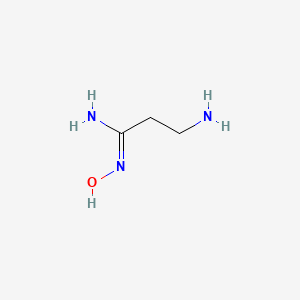
3-amino-N'-hydroxypropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N’-hydroxypropanimidamide is an organic compound with the molecular formula C₃H₉N₃O. It is characterized by the presence of an amino group, a hydroxy group, and an amidine group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-amino-N’-hydroxypropanimidamide can be synthesized through the reaction of acrylonitrile with hydroxylamine. The process involves the following steps:
Cyanoethylation: Acrylonitrile reacts with a nucleophile in the presence of a cyanoethylation catalyst to produce a cyanoethylation product.
Conversion to Amidoxime: The cyano group in the cyanoethylation product is converted into an amidoxime functional group by reacting with hydroxylamine.
Industrial Production Methods
Industrial production of 3-amino-N’-hydroxypropanimidamide typically follows the same synthetic route as described above, with optimization for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N’-hydroxypropanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
3-amino-N’-hydroxypropanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-amino-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-N-hydroxypropanimidamide
- 3,3’-azanediylbis(N’-hydroxypropanimidamide)
- 3,3’-(ethane-1,2-diylbis(oxy))bis(N’-hydroxypropanimidamide)
Uniqueness
3-amino-N’-hydroxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C3H9N3O |
|---|---|
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
3-amino-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C3H9N3O/c4-2-1-3(5)6-7/h7H,1-2,4H2,(H2,5,6) |
InChI-Schlüssel |
NEIKBNYERRGVTR-UHFFFAOYSA-N |
Isomerische SMILES |
C(CN)/C(=N/O)/N |
Kanonische SMILES |
C(CN)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


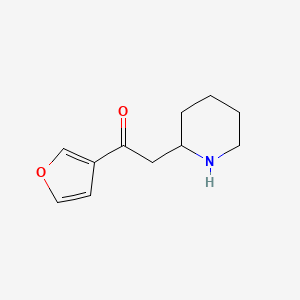
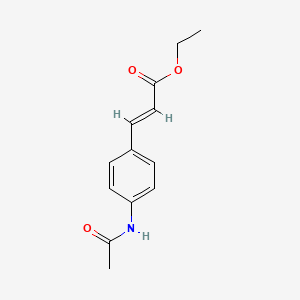
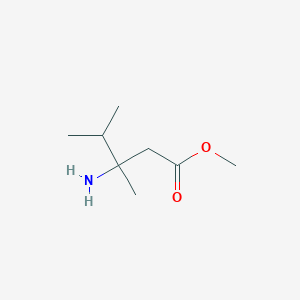
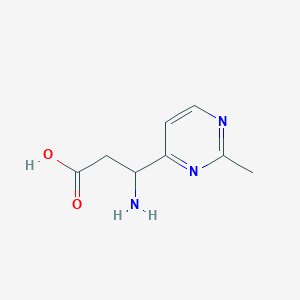
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13316171.png)

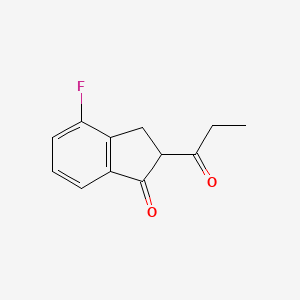
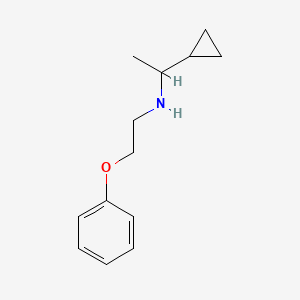


![tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13316227.png)
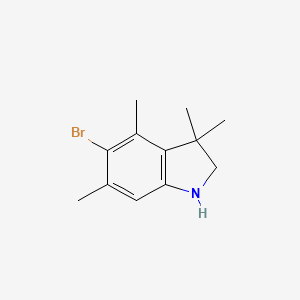
![3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13316244.png)
![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
